An In-depth Technical Guide to 1-Benzofuran-5-carboxylic acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1-Benzofuran-5-carboxylic acid: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1-Benzofuran-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical properties, structural features, synthesis, reactivity, and burgeoning applications, particularly in the pharmaceutical sciences.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran structural motif, consisting of a furan ring fused to a benzene ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1] This privileged scaffold imparts a unique combination of aromaticity, rigidity, and hydrogen bonding capabilities, making it an attractive framework for the design of therapeutic agents.[2] 1-Benzofuran-5-carboxylic acid, in particular, serves as a versatile building block, leveraging the reactivity of its carboxylic acid group for the synthesis of a diverse array of derivatives with potential applications in oncology, infectious diseases, and beyond.[3][4]
Molecular Structure and Identifiers
1-Benzofuran-5-carboxylic acid is a crystalline solid that is off-white in appearance.[5] Its fundamental identifiers are crucial for researchers to accurately source and document this compound.
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IUPAC Name : 1-benzofuran-5-carboxylic acid[6]
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Synonyms : 5-Benzofurancarboxylic acid, Benzo[b]furan-5-carboxylic acid[6]
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CAS Number : 90721-27-0[6]
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Molecular Formula : C₉H₆O₃[6]
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Molecular Weight : 162.14 g/mol [6]
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InChI Key : GTWXSZIQNTUNKR-UHFFFAOYSA-N[6]
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SMILES : C1=CC2=C(C=CO2)C=C1C(=O)O[6]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 1-Benzofuran-5-carboxylic acid is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Melting Point | 189-190 °C | [8] |
| Boiling Point (Predicted) | 325.6 ± 15.0 °C | [8] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 4.06 ± 0.30 | [8] |
| Appearance | Off-white to yellow solid | [8] |
| Storage Temperature | 2-8 °C | [8] |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 1-Benzofuran-5-carboxylic acid.
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¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the aromatic and furan protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following chemical shifts (δ): 12.9 (s, 1H, -COOH), 8.30, 8.11, 7.92, 7.69, 7.09 (aromatic and furan protons).[8] The downfield shift of the carboxylic proton to 12.9 ppm is characteristic of carboxylic acids and is due to the deshielding effect of the carbonyl group and hydrogen bonding.[9]
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Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is distinguished by two prominent features.[10] A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer.[10] Additionally, a strong and sharp carbonyl (C=O) stretching absorption should appear between 1710 and 1760 cm⁻¹.[9] For comparison, the gas-phase IR spectrum of the isomeric benzofuran-2-carboxylic acid is available in the NIST WebBook.[11]
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Mass Spectrometry : The electron ionization mass spectrum of 1-Benzofuran-5-carboxylic acid is expected to show a molecular ion peak (M⁺) at m/z = 162. The primary fragmentation pathway for carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 amu) followed by the loss of carbon monoxide (-CO, 28 amu).[6] The PubChem database lists major fragments at m/z 162 and 145, consistent with the molecular ion and loss of a hydroxyl radical.[6]
Synthesis and Reactivity
The synthesis of the benzofuran core can be achieved through various strategies, often involving the cyclization of appropriately substituted phenols.[12] A common route to 1-Benzofuran-5-carboxylic acid involves the hydrolysis of its corresponding ester, such as methyl benzofuran-5-carboxylate.
Experimental Protocol: Synthesis from Methyl Benzofuran-5-carboxylate
This protocol describes the hydrolysis of methyl benzofuran-5-carboxylate to yield 1-Benzofuran-5-carboxylic acid.[8]
Materials:
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Methyl benzofuran-5-carboxylate
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Methanol
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5% aqueous Sodium Hydroxide solution
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Concentrated Hydrochloric Acid
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Dichloromethane
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Chloroform
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Anhydrous Magnesium Sulfate
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Deionized Water
Procedure:
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Dissolve methyl benzofuran-5-carboxylate (1.3 g, 7.38 mmol) in methanol (51 mL).
-
Add 5% aqueous sodium hydroxide solution (41 mL) to the mixture and stir.
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Heat the reaction mixture to 65 °C and maintain this temperature for 4 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the methanol by distillation under reduced pressure.
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Extract the remaining aqueous phase with dichloromethane and discard the organic phase.
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Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1.
-
Extract the acidified aqueous phase with chloroform.
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Combine the organic phases, wash with deionized water, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate under reduced pressure to obtain 1-Benzofuran-5-carboxylic acid as a white solid (1.2 g, 98% yield).
Chemical Reactivity
The reactivity of 1-Benzofuran-5-carboxylic acid is dictated by its two primary functional components: the benzofuran ring system and the carboxylic acid group.
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Reactions of the Carboxylic Acid Group : The carboxylic acid moiety can undergo typical reactions such as:
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Esterification : Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will form the corresponding ester. This is a reversible process known as Fischer esterification.[13]
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Amidation : The carboxylic acid can be converted to an amide by reaction with an amine, often requiring an activating agent such as a carbodiimide or conversion to an acyl chloride followed by reaction with the amine.[4] A one-pot procedure using TiCl₄ as a mediator for the direct condensation of carboxylic acids and amines has also been reported.[14]
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Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Decarboxylation : While generally requiring harsh conditions, decarboxylation can be facilitated by the presence of electron-withdrawing groups on the aromatic ring or by specific catalytic methods.[15]
-
-
Reactions of the Benzofuran Ring : The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. Theoretical considerations and experimental evidence for the parent benzofuran suggest that electrophilic attack preferentially occurs at the C2 position of the furan ring.[16] However, the presence of the deactivating carboxylic acid group on the benzene ring will influence the regioselectivity of such reactions. Common electrophilic substitution reactions include:
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Halogenation : Introduction of halogen atoms (e.g., Br, Cl) onto the benzofuran ring.
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Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
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Friedel-Crafts Acylation and Alkylation : Introduction of acyl or alkyl groups, respectively, using a Lewis acid catalyst.
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Applications in Drug Discovery and Development
The benzofuran scaffold is a recurring motif in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][17] 1-Benzofuran-5-carboxylic acid and its derivatives have emerged as promising candidates in several therapeutic areas.
Anticancer Activity
Derivatives of benzofuran-based carboxylic acids have demonstrated significant potential as anticancer agents.[3] For instance, a series of benzofuran-based carboxylic acid derivatives were synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms, which are implicated in tumorigenesis.[2] Certain derivatives exhibited submicromolar inhibition of the cancer-related hCA IX isoform.[2][18] One particular 5-bromobenzofuran-based derivative displayed potent antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 2.52 µM, comparable to the standard drug doxorubicin.[2] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis.[2]
Antimicrobial and Antiviral Activity
The benzofuran scaffold is also a key component in the development of novel antimicrobial and antiviral agents.[19][20][21] Fragment-based drug design approaches have utilized benzofuran derivatives to target essential bacterial enzymes. For example, a benzofuran hit was identified and elaborated to develop inhibitors of the Escherichia coli thiol-disulfide oxidoreductase enzyme DsbA, which is crucial for the proper folding of virulence factors.[19][20][21] This highlights the potential of benzofuran-based compounds to act as antivirulence agents, a promising strategy to combat antibiotic resistance.
Furthermore, a benzofuran ester was efficiently converted to an amide in the synthesis of GSK852A, an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. This demonstrates the utility of the benzofuran core in the development of antiviral therapeutics.
Conclusion
1-Benzofuran-5-carboxylic acid is a molecule of considerable scientific and pharmaceutical interest. Its well-defined chemical structure and versatile reactivity make it an invaluable building block for the synthesis of complex molecular architectures. The demonstrated and potential applications of its derivatives in oncology and infectious diseases underscore the importance of continued research into this fascinating heterocyclic compound. As our understanding of its chemical biology deepens, 1-Benzofuran-5-carboxylic acid is poised to play an increasingly significant role in the development of next-generation therapeutics.
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